Cas no 1339539-00-2 (2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide)

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide structure
1339539-00-2 structure
商品名:2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
CAS番号:1339539-00-2
MF:C9H15ClN4O
メガワット:230.694600343704
MDL:MFCD19638391
CID:5612284
PubChem ID:64039386

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide 化学的及び物理的性質

名前と識別子

    • AKOS013356001
    • EN300-804714
    • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
    • 1339539-00-2
    • MDL: MFCD19638391
    • インチ: 1S/C9H15ClN4O/c1-9(2,3)12-7(15)5-14-4-6(10)8(11)13-14/h4H,5H2,1-3H3,(H2,11,13)(H,12,15)
    • InChIKey: QXZQSOBEUGAYEA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(N)=NN(C=1)CC(NC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 230.0934388g/mol
  • どういたいしつりょう: 230.0934388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-804714-0.25g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-804714-0.1g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2 95%
0.1g
$615.0 2024-05-21
Enamine
EN300-804714-5.0g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2 95%
5.0g
$2028.0 2024-05-21
Enamine
EN300-804714-10g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2
10g
$3007.0 2023-09-03
Enamine
EN300-804714-10.0g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2 95%
10.0g
$3007.0 2024-05-21
Enamine
EN300-804714-1g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2
1g
$699.0 2023-09-03
Enamine
EN300-804714-0.05g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-804714-5g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2
5g
$2028.0 2023-09-03
Enamine
EN300-804714-0.5g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-804714-2.5g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide
1339539-00-2 95%
2.5g
$1370.0 2024-05-21

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide 関連文献

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamideに関する追加情報

2-(3-Amino-4-Chloro-1H-Pyrazol-1-yl)-N-tert-butylacetamide: A Comprehensive Overview

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide (CAS No. 1339539-00-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique pyrazole scaffold and amino and chloro substituents, has been the subject of numerous studies aimed at elucidating its biological activities and pharmacological properties.

The pyrazole ring is a versatile heterocyclic structure that is widely used in drug design due to its ability to modulate various biological targets. In the case of 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide, the presence of the amino group and the chloro substituent on the pyrazole ring imparts specific chemical and biological properties that make it a promising candidate for further investigation.

Recent research has focused on the potential of 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide as an inhibitor of specific enzymes and receptors. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cellular signaling pathways. This property makes it a potential candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. These findings suggest that it may have therapeutic potential in treating conditions such as rheumatoid arthritis and other autoimmune diseases.

The tert-butylacetamide moiety in 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide plays a crucial role in enhancing its solubility and bioavailability. This structural feature contributes to its favorable pharmacokinetic profile, making it suitable for both in vitro and in vivo studies. The enhanced solubility and stability of this compound have facilitated its use in various experimental models, providing valuable insights into its mechanism of action and potential therapeutic applications.

To further understand the biological activities of 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide, researchers have conducted extensive structure-activity relationship (SAR) studies. These studies have identified key structural modifications that can enhance or modulate the compound's biological properties. For example, substituting different functional groups on the pyrazole ring or modifying the tert-butylacetamide moiety can lead to compounds with improved potency and selectivity.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide in human subjects. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and a favorable safety profile. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide (CAS No. 1339539-00-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, combined with its favorable pharmacological properties, makes it an attractive candidate for further development in the fields of medicinal chemistry and drug discovery. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments for various diseases.

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